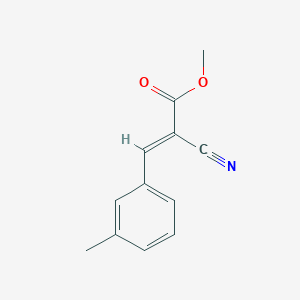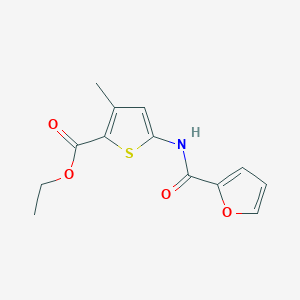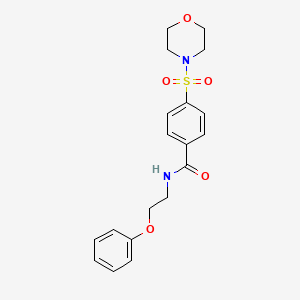![molecular formula C13H11ClN2O2 B6548903 N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide CAS No. 1040019-26-8](/img/structure/B6548903.png)
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide” is an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom, and an amide functional group. The presence of the chlorophenyl group suggests that it might have some interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a pyridine ring attached to a chlorophenyl group through a methylene (-CH2-) spacer and an amide functional group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, melting point, boiling point, and reactivity with other substances .Aplicaciones Científicas De Investigación
NCHPCA has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as an inhibitor in biochemical and physiological processes, and as a tool for drug development. NCHPCA has also been used in laboratory experiments to study the effects of various compounds on biological systems.
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Related compounds, such as the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system .
Pharmacokinetics
Similar compounds, such as the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds, such as the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), have been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Action Environment
For example, the fungicide pyraclostrobin’s effectiveness can be influenced by factors such as temperature, pH, and the presence of other substances .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of NCHPCA in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize, and it has a wide range of applications in scientific research. However, there are also some limitations to the use of NCHPCA in laboratory experiments. NCHPCA can be toxic at high concentrations, and it can interact with other compounds in the laboratory, which can lead to unexpected results.
Direcciones Futuras
NCHPCA has a wide range of potential applications in scientific research and drug development. Future research could focus on developing new methods for synthesizing NCHPCA, as well as exploring the potential of the compound to act as an inhibitor in biochemical and physiological processes. Additionally, further research could be conducted to explore the potential of NCHPCA to act as a catalyst in organic synthesis, as well as its potential to affect the expression of genes. Finally, research could be conducted to explore the potential of NCHPCA to be used as a tool for drug development.
Métodos De Síntesis
NCHPCA can be synthesized through several different methods. The most common and efficient method is a two-step process that involves the reduction of 4-chlorophenylmethyl-6-hydroxypyridine-3-carboxylic acid with sodium borohydride in an aqueous solution, followed by the conversion of the resulting product to NCHPCA with chloroacetic acid. This method has been found to be the most efficient and cost-effective method of synthesizing NCHPCA.
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-4-1-9(2-5-11)7-16-13(18)10-3-6-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINMDCLHFZTOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[(3,4-difluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548821.png)
![1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548824.png)
![1-{[(3-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548829.png)
![N-(4-methylphenyl)-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548838.png)
![3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B6548841.png)






![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6548909.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)

